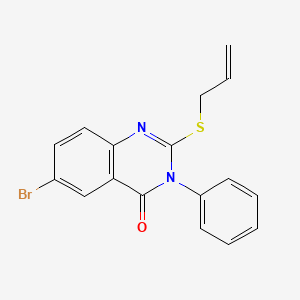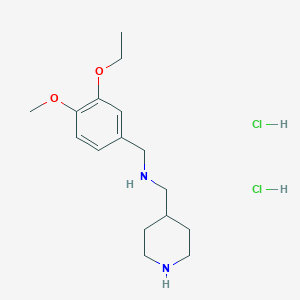![molecular formula C17H23ClN2O2 B4728360 1-allyl-4-[2-(4-chlorophenoxy)butanoyl]piperazine](/img/structure/B4728360.png)
1-allyl-4-[2-(4-chlorophenoxy)butanoyl]piperazine
描述
1-allyl-4-[2-(4-chlorophenoxy)butanoyl]piperazine, also known as ACPB, is a chemical compound that belongs to the family of piperazine derivatives. This compound has gained significant attention due to its potential applications in scientific research. ACPB is a synthetic compound that can be synthesized using various methods.
作用机制
The mechanism of action of 1-allyl-4-[2-(4-chlorophenoxy)butanoyl]piperazine is not fully understood. However, it has been suggested that this compound acts as a modulator of neurotransmitter systems, including the serotonin and dopamine systems. This compound has been shown to increase the release of dopamine in the striatum and nucleus accumbens. It has also been shown to increase the release of serotonin in the hypothalamus.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain. This compound has been shown to increase the locomotor activity of rats. It has also been shown to increase food intake in rats. This compound has been shown to increase the levels of c-fos, a marker of neuronal activation, in the striatum and nucleus accumbens.
实验室实验的优点和局限性
1-allyl-4-[2-(4-chlorophenoxy)butanoyl]piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound is stable and can be stored for long periods. It has been extensively studied and has been shown to have potential applications in various fields. However, this compound also has limitations. It is a synthetic compound that may not accurately represent the effects of endogenous neurotransmitters. This compound may also have off-target effects that need to be considered.
未来方向
There are several future directions for the study of 1-allyl-4-[2-(4-chlorophenoxy)butanoyl]piperazine. This compound can be used as a tool for the study of the role of dopamine and serotonin in various behaviors, including addiction, feeding behavior, and locomotor activity. This compound can also be used as a probe for the study of the structure and function of dopamine and serotonin receptors. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound can be synthesized using various methods and has been extensively studied for its potential applications in the study of neurotransmitter systems. This compound has several advantages for lab experiments, including stability and ease of synthesis. However, this compound also has limitations that need to be considered. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
科学研究应用
1-allyl-4-[2-(4-chlorophenoxy)butanoyl]piperazine has been extensively used in scientific research due to its potential applications in various fields. This compound has been used as a ligand for the study of serotonin receptors. It has also been used as a tool for the study of the role of serotonin in the regulation of feeding behavior. This compound has been used as a probe for the study of the structure and function of the dopamine transporter. It has also been used as a tool for the study of the role of dopamine in addiction.
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-3-9-19-10-12-20(13-11-19)17(21)16(4-2)22-15-7-5-14(18)6-8-15/h3,5-8,16H,1,4,9-13H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOFWGNPWCSADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC=C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-methylpiperazine](/img/structure/B4728281.png)
![2-(4-tert-butylphenoxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4728289.png)

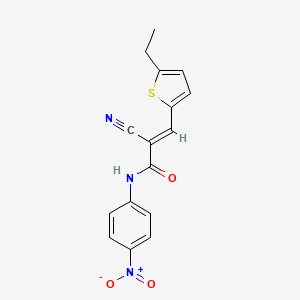

![3-methyl-1-[4-(1-piperidinyl)benzoyl]piperidine](/img/structure/B4728319.png)
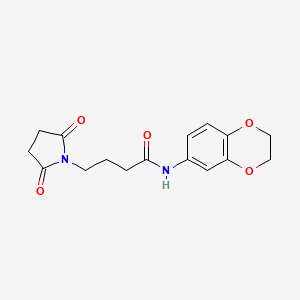
![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4728339.png)
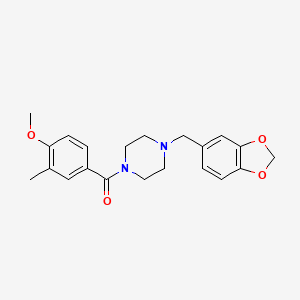
![N~1~-(3-iodophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4728347.png)
![2-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4728359.png)
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4728362.png)
